molecular formula C12H18O3 B2780952 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one CAS No. 1702552-21-3

1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one

Cat. No.: B2780952
CAS No.: 1702552-21-3
M. Wt: 210.273
InChI Key: IPVBWTJJCQVBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes two dioxane rings fused to a central tetradecanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like distillation or recrystallization would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

8,11-dioxadispiro[4.1.47.35]tetradecan-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBWTJJCQVBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3(CCC2=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.